molecular formula C13H9N5O3S B5583518 5-(2-FURYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

5-(2-FURYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5583518
M. Wt: 315.31 g/mol
InChI Key: HDDWZAKSAFOLRS-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-FURYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that contains a furan ring, a nitrobenzylidene group, and a triazole-thiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FURYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 3-nitrobenzaldehyde with 5-amino-4H-1,2,4-triazole-3-thiol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-FURYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

5-(2-FURYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(2-FURYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The triazole-thiol moiety can also interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-FURYL)-3-((3-NITROBENZYLIDENE)AMINO)IMIDAZO[1,2-A]PYRIDINE
  • 6-CHLORO-2-(2-FURYL)-3-((3-NITROBENZYLIDENE)AMINO)IMIDAZO[1,2-A]PYRIDINE

Uniqueness

5-(2-FURYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to the presence of the triazole-thiol moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(furan-2-yl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O3S/c19-18(20)10-4-1-3-9(7-10)8-14-17-12(15-16-13(17)22)11-5-2-6-21-11/h1-8H,(H,16,22)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDWZAKSAFOLRS-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.